molecular formula C20H17ClN2O2 B11508054 3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one

3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one

Cat. No.: B11508054
M. Wt: 352.8 g/mol
InChI Key: ARESULWAIJQSSD-GZTJUZNOSA-N
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Description

(3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazinoisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with an appropriate pyrazinoisoquinolinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquinoline derivatives: Share structural similarities and may exhibit comparable biological activities.

    Isoquinolinone derivatives: Similar core structure but different substituents, leading to varied properties and applications.

Uniqueness

What sets (3E)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE apart is its unique combination of a pyrazinoisoquinolinone core with a chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C20H17ClN2O2/c21-15-7-5-14(6-8-15)19(24)11-17-20(25)23-10-9-13-3-1-2-4-16(13)18(23)12-22-17/h1-8,11,18,22H,9-10,12H2/b17-11+

InChI Key

ARESULWAIJQSSD-GZTJUZNOSA-N

Isomeric SMILES

C1CN2C(CN/C(=C/C(=O)C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C41

Canonical SMILES

C1CN2C(CNC(=CC(=O)C3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C41

Origin of Product

United States

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